

# CGP71683 Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: CGP71683 hydrochloride

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This document provides a comprehensive technical overview of **CGP71683 hydrochloride**, a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. This guide details its chemical properties, biological activity, and relevant experimental protocols, designed to support research and development in neuroscience and metabolic disorders.

## Chemical and Physical Properties

**CGP71683 hydrochloride** is a synthetic, small-molecule compound. Its key identifiers and physicochemical properties are summarized below.

Property	Value	Reference
IUPAC Name	N-[[trans-4-[[[4-Amino-2-quinazolinyl)amino]methyl]cyclohexyl]methyl]-1-naphthalenesulfonamide hydrochloride	
Synonyms	CGP71683A, CGP71683 HCL	[1]
CAS Number	192322-50-2	[1][2][3]
Molecular Formula	C <sub>26</sub> H <sub>29</sub> N <sub>5</sub> O <sub>2</sub> S·HCl	[2][3][4]
Molecular Weight	512.07 g/mol	[1][2][4]
Appearance	Crystalline solid, Off-white solid	[3][4]
Purity	≥98% (by HPLC)	
Storage	Store at +4°C or -20°C	[1][4]

Table 1: Physicochemical Properties of **CGP71683 Hydrochloride**

## Solubility

The solubility of **CGP71683 hydrochloride** varies across different solvents, a critical consideration for the preparation of stock solutions and experimental formulations.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Reference
DMSO	100 mM	51.21 mg/mL	
DMF	~58.5 mM	30 mg/mL	[3]
Ethanol	~39 mM	20 mg/mL	[3]
Water	Insoluble	Insoluble	[1]
DMSO:PBS (pH 7.2) (1:3)	~0.49 mM	0.25 mg/mL	[3]

Table 2: Solubility Data for **CGP71683 Hydrochloride**

## Biological Activity and Mechanism of Action

**CGP71683 hydrochloride** functions as a competitive and extremely selective antagonist for the Neuropeptide Y (NPY) Y5 receptor, which is a G protein-coupled receptor (GPCR).<sup>[1][5]</sup> Its high selectivity makes it a valuable tool for distinguishing Y5 receptor-mediated effects from those of other NPY receptor subtypes.

## Receptor Binding Affinity

The antagonist potency of CGP71683 has been quantified through radioligand binding assays, demonstrating sub-nanomolar affinity for the rat Y5 receptor and significantly lower affinity for other NPY receptor subtypes.

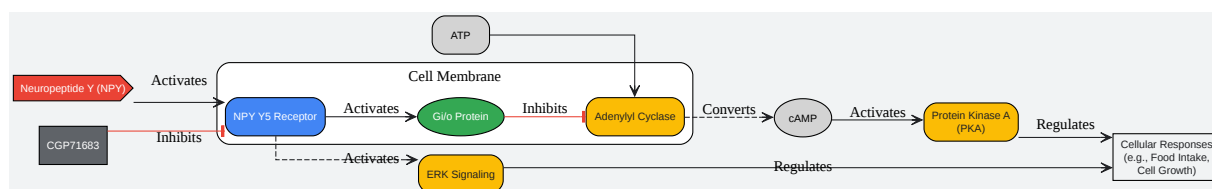
Receptor Subtype (cloned rat)	IC <sub>50</sub> (nM)	K <sub>i</sub> (nM)	Selectivity Fold (vs. Y5)	Reference
NPY Y5	1.4	1.3	-	[1][3][5]
NPY Y1	2765	>4000	>1975	[3][5]
NPY Y2	7187	200	>5130	[3][5]
NPY Y4	5637	-	>4025	[3]

Table 3: Receptor Binding Affinity and Selectivity

## Signaling Pathway

The NPY Y5 receptor is primarily coupled to Gi/o proteins. Upon activation by its endogenous ligand, NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] It can also modulate other downstream pathways, such as the extracellular signal-regulated kinase (ERK) signaling cascade, to promote cell growth.[3]

**CGP71683 hydrochloride** competitively blocks the NPY binding site, thereby preventing these downstream signaling events.



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Caption: NPY Y5 Receptor Signaling Pathway Blockade by CGP71683.

## In Vivo and In Vitro Effects

- **Appetite Regulation:** CGP71683 potently inhibits NPY-induced food intake following intraperitoneal (i.p.) administration in diabetic, free-feeding, and fasted rat models. A dose of 10 mg/kg (i.p.) has been shown to be effective.[3]
- **Oncology Research:** In human breast cancer cell lines (BT-549 and MDA-MB-231), CGP71683 at a concentration of 0.25  $\mu\text{M}$  inhibits NPY-induced cell growth and migration.[3] It has also been used to study cholangiocarcinoma cell growth.

## Experimental Protocols

This section provides detailed methodologies for the preparation and use of **CGP71683 hydrochloride** in research settings.

### Preparation of Stock Solutions

Accurate preparation of stock solutions is crucial for experimental reproducibility. Due to its poor aqueous solubility, DMSO is the recommended solvent.

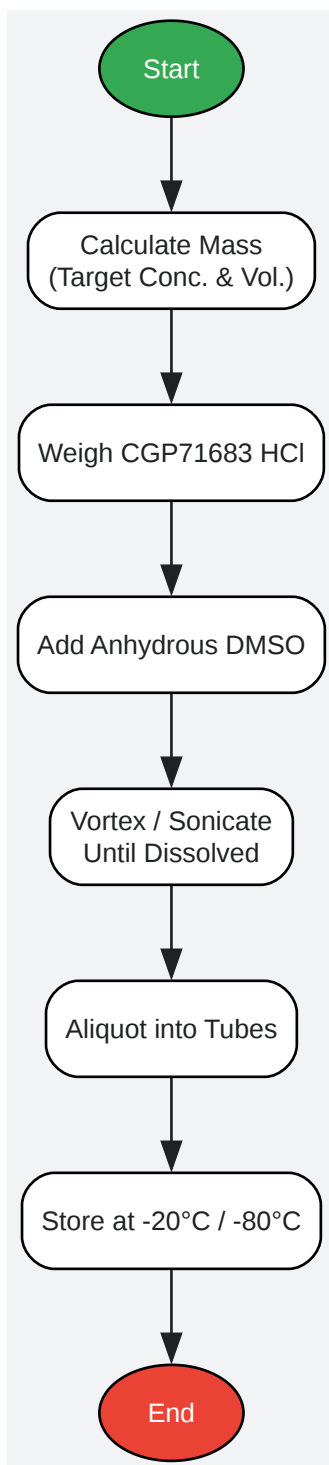
Materials:

- **CGP71683 hydrochloride** powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

Protocol:

- Determine the required concentration and volume of the stock solution (e.g., 10 mM or 100 mM).
- Using the molecular weight (512.07 g/mol), calculate the mass of **CGP71683 hydrochloride** needed. For example, for 1 mL of a 10 mM stock solution, 5.12 mg is required.

- Weigh the calculated amount of **CGP71683 hydrochloride** powder and place it into a sterile vial.
- Add the appropriate volume of fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[\[1\]](#)
- Vortex or sonicate the solution until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or -80°C for long-term stability (up to 1 year at -80°C).[\[1\]](#)



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Caption: Workflow for Preparing **CGP71683 Hydrochloride** Stock Solution.

## Preparation of In Vivo Formulations

For animal studies, specific formulations are required for different administration routes.

#### A. Injectable Formulation (for i.p. or i.v. administration)

This protocol creates a clear solution suitable for injection.<sup>[1][5]</sup>

Materials:

- 100 mg/mL **CGP71683 hydrochloride** in DMSO stock solution
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile Saline (0.9% NaCl) or ddH<sub>2</sub>O
- Sterile tubes

Protocol (for a final concentration of 5 mg/mL):

- Prepare a vehicle by mixing the solvents in the following ratio: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH<sub>2</sub>O.<sup>[1]</sup>
- To prepare a 1 mL working solution, begin with 400 µL of PEG300 in a sterile tube.
- Add 50 µL of the 100 mg/mL DMSO stock solution and mix thoroughly until the solution is clear.
- Add 50 µL of Tween 80 to the mixture and mix again until clear.
- Add 500 µL of ddH<sub>2</sub>O or saline to reach the final volume of 1 mL.
- The mixed solution should be used immediately for optimal results.<sup>[1]</sup>

#### B. Oral Administration Formulation (Suspension)

This protocol creates a homogenous suspension for oral gavage.<sup>[1]</sup>

Materials:

- **CGP71683 hydrochloride** powder
- Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in water)
- Mortar and pestle or homogenizer

Protocol (for a final concentration of 5 mg/mL):

- Weigh 5 mg of **CGP71683 hydrochloride** powder.
- Add the powder to 1 mL of the CMC-Na solution.
- Mix thoroughly using a vortexer, mortar and pestle, or homogenizer until a uniform and homogeneous suspension is obtained.
- The suspension should be prepared fresh before administration.

## Conclusion

**CGP71683 hydrochloride** is a critical pharmacological tool for investigating the physiological and pathological roles of the NPY Y5 receptor. Its high potency and selectivity allow for precise interrogation of Y5-mediated pathways in research areas including obesity, appetite regulation, and oncology. The protocols and data presented in this guide offer a foundation for researchers to effectively utilize this compound in their experimental designs.

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